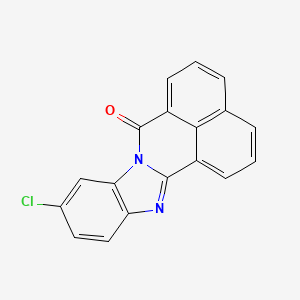

10-Cl-BBQ

Description

Properties

IUPAC Name |

7-chloro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9ClN2O/c19-11-7-8-14-15(9-11)21-17(20-14)12-5-1-3-10-4-2-6-13(16(10)12)18(21)22/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJESJVGSDQOZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=NC5=C(N4C(=O)C3=CC=C2)C=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of 10-Cl-BBQ: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-chloro-7H-benzimidazo[2,1-a]benzo[de]iso-quinolin-7-one (10-Cl-BBQ) is a potent, orally bioavailable small molecule that functions as a high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR).[1][2] Initially identified for its immunosuppressive properties, emerging research also points to its selective cytotoxic effects in various cancer cell lines. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and functional outcomes. It is intended to serve as a technical resource for researchers in immunology, oncology, and drug development.

Primary Molecular Target: Aryl Hydrocarbon Receptor (AhR)

The primary biological target of this compound is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor belonging to the basic helix-loop-helix (bHLH)/Per-Arnt-Sim (PAS) superfamily.[3] this compound exhibits a nanomolar affinity for AhR, with a reported IC50 value of 2.6 nM.[2] This high-affinity binding initiates a cascade of intracellular events, positioning this compound as a powerful tool for modulating AhR-dependent pathways.

The Canonical AhR Signaling Pathway

The mechanism of action of this compound follows the canonical AhR signaling pathway. In an inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding by this compound, the receptor undergoes a conformational change, leading to its translocation into the nucleus.[4] Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes, thereby modulating their transcription. A well-established target gene is Cyp1a1, the induction of which is often used as a biomarker for AhR activation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the activity of this compound.

Table 1: Pharmacokinetic and Binding Properties

| Parameter | Value | Reference |

| IC50 for AhR | 2.6 nM | |

| In vivo half-life | ~2 hours | |

| Bioavailability | Orally Bioavailable |

Table 2: In Vitro Cellular Activity

| Assay | Cell Line | Concentration | Effect | Reference |

| AhR Nuclear Translocation | Hepa-1 | 10 nM | Promotion of cytosol to nuclear translocation | |

| AhR-XRE Binding (EMSA) | Hepa1c1c7 | 10 nM | Ligand-stimulated binding of AhR to XRE | |

| AhR Proteolysis Assay | Hepa1c1c7 | 100 nM | Alteration in proteolytic pattern of AhR |

Table 3: Selective Cytotoxicity (GI50 Values)

| Cell Line | Type | GI50 (µM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.098 | |

| ZR-75-1 | ER+ Breast Cancer | 0.13 | |

| SKBR3 | HER2+ Breast Cancer | 0.21 | |

| T47D | ER+ Breast Cancer | 0.97 | |

| MCF10A | Normal Breast Epithelial | 5.4 | |

| Pancreas, Brain, Prostate | Cancer Cell Lines | 10-13 |

Immunomodulatory Mechanism of Action

A primary therapeutic application of this compound is in the modulation of T-cell mediated immune responses. Its action is particularly relevant in the context of autoimmune diseases like Type 1 Diabetes (T1D).

Prevention of Insulitis Independent of Foxp3+ Tregs

In the Non-Obese Diabetic (NOD) mouse model of T1D, oral administration of this compound effectively prevents insulitis, the autoimmune destruction of insulin-producing pancreatic β-cells. A key finding is that this protective effect does not require the presence of Foxp3+ regulatory T cells (Tregs). This challenges the widely held belief that AhR-mediated immunosuppression is primarily dependent on the induction of Foxp3+ Tregs. Instead, this compound appears to compensate for the absence of these cells.

Inhibition of Pathogenic Effector T-Cells

The immunosuppressive activity of this compound is strongly linked to its ability to inhibit the development of pathogenic effector T cells (Teff). Specifically, it has been shown to suppress the emergence of disease-associated CD4+Nrp1+Foxp3-RORγt+ cells. Furthermore, it directly targets AhR in CD4+ T cells to suppress allogeneic cytotoxic T lymphocyte (CTL) responses, as demonstrated in a graft-versus-host disease (GVHD) model.

Modulation of T-Cell Differentiation and Cytokine Production

This compound influences T-cell differentiation and function. It has been shown to induce a Tr1-like Treg phenotype, which is characterized by the expression of CD25 but not Foxp3. Additionally, treatment with this compound leads to a reduction in the production of the pro-inflammatory cytokine IL-17.

Anticancer Mechanism of Action

In addition to its immunomodulatory roles, this compound demonstrates selective cytotoxic activity against various breast cancer cell lines while showing significantly less potency against normal breast cells and cell lines from other cancer types. The closely related analog, 11-Cl-BBQ, provides further insight into the potential anticancer mechanisms. It suppresses lung cancer cell growth through an AhR-dependent mechanism that involves:

-

Induction of G1 phase cell cycle arrest.

-

Activation of p53 signaling.

-

Increased expression of cyclin-dependent kinase inhibitors like p27Kip1.

-

Suppression of pathways involved in DNA replication.

It is plausible that this compound employs similar AhR-dependent pathways to exert its cytotoxic effects in sensitive breast cancer cells.

Detailed Experimental Protocols

In Vivo Murine Model for Insulitis (NOD Mice)

-

Animal Model: Non-Obese Diabetic (NOD) mice. For specific experiments requiring T-cell ablation, NOD.Foxp3DTR mice are used.

-

Treatment: Chronic oral treatment with 60 mg/kg this compound, a dose calculated to induce equivalent Cyp1a1 expression as the therapeutic dose of TCDD (25 µg/kg) in these mice. Treatment typically starts at 7 weeks of age.

-

Monitoring: Blood glucose levels are measured weekly. Diabetes is defined as two consecutive readings ≥200 mg/dL.

-

Endpoint Analysis: Pancreata and pancreatic lymph nodes (PLN) are harvested for histological analysis of islet infiltration and flow cytometric analysis of immune cell populations.

Flow Cytometry for Immune Cell Phenotyping

-

Sample Preparation: Single-cell suspensions are prepared from spleen, PLN, or digested pancreas.

-

Stimulation (for cytokine analysis): Splenocytes are stimulated with PMA/ionomycin for 4 hours to assess intracellular cytokine production (e.g., IL-17, IFN-γ).

-

Staining: Cells are stained with fluorescently-conjugated antibodies against surface and intracellular markers such as CD4, CD8, CD19, CD25, Foxp3, Nrp1, and RORγt.

-

Analysis: Data is acquired on a flow cytometer and analyzed to determine the frequency and number of specific immune cell subsets.

Electrophoretic Mobility Shift Assay (EMSA)

-

Objective: To demonstrate direct binding of the ligand-activated AhR-ARNT complex to XRE DNA sequences.

-

Lysate Preparation: Whole-cell lysate is prepared from mouse hepatoma Hepa1c1c7 cells.

-

Binding Reaction: Lysate (18 µg protein) is incubated with 10 nM this compound or DMSO vehicle for 2 hours at room temperature. A 32P-labeled oligonucleotide probe containing an XRE sequence is then added for an additional 20 minutes.

-

Controls: For supershift assays, antibodies against AhR or ARNT are co-incubated. For competition assays, an unlabeled competitor XRE oligonucleotide is added.

-

Electrophoresis: Samples are run on a native polyacrylamide gel.

-

Visualization: The gel is dried and the signal from the radiolabeled probe is visualized using a PhosphorImager.

Cellular Proliferation (GI50) Assay

-

Method: MTT assay is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).

-

Procedure: Cancer cell lines (e.g., MDA-MB-468, T47D) are seeded in 96-well plates and treated with a range of this compound concentrations.

-

Incubation: Cells are incubated for a defined period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization & Readout: The formazan crystals are solubilized, and the absorbance is read on a plate reader.

-

Calculation: GI50 values are calculated from the dose-response curves.

References

- 1. Activation of the Aryl Hydrocarbon Receptor by this compound Prevents Insulitis and Effector T Cell Development Independently of Foxp3+ Regulatory T Cells in Nonobese Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

10-Cl-BBQ: A Potent Aryl Hydrocarbon Receptor Agonist for Immunomodulation and Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Chloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one (10-Cl-BBQ) is a potent, orally bioavailable agonist of the aryl hydrocarbon receptor (AhR). This synthetic, non-toxic ligand has garnered significant interest within the scientific community for its robust immunomodulatory properties and its selective cytotoxic effects against certain cancer cell lines. This compound activates the AhR at nanomolar concentrations, leading to the induction of regulatory T cells (Tregs), suppression of effector T cell development, and prevention of autoimmune manifestations in preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.

Introduction

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular proliferation, and xenobiotic metabolism. While historically studied in the context of toxicology due to its activation by environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), recent research has highlighted the therapeutic potential of targeting the AhR pathway. The discovery of non-toxic, potent AhR agonists like this compound has opened new avenues for the development of novel therapeutics for autoimmune diseases and cancer.

This compound has demonstrated significant efficacy in preclinical models of type 1 diabetes and graft-versus-host disease. Its mechanism of action is primarily attributed to its ability to modulate T cell differentiation, favoring the development of immunosuppressive Tregs over inflammatory effector T cells. Furthermore, this compound has been shown to exhibit selective cytotoxicity against various breast cancer cell lines, suggesting a potential role in oncology. This document serves as a technical resource for researchers and drug development professionals interested in the application of this compound as a tool for studying AhR biology and as a potential therapeutic agent.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing key metrics for its activity as an AhR agonist and its anti-proliferative effects.

Table 1: Aryl Hydrocarbon Receptor (AhR) Activation and Binding Affinity

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 | 2.6 nM | Screening Hit | [1] |

| AhR Activation | Nanomolar concentrations | Hepa-1 cells (Luciferase Reporter Assay) | [2] |

Table 2: In Vitro Anti-Proliferative Activity (GI50 Values)

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.098 | |

| T47D | ER+ Breast Cancer | 0.97 | |

| ZR-75-1 | ER+ Breast Cancer | 0.13 | |

| SKBR3 | HER2+ Breast Cancer | 0.21 | |

| MCF10A | Normal Breast Epithelial | 5.4 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as an AhR agonist.

AhR Activation - Luciferase Reporter Gene Assay

This protocol describes how to assess the ability of this compound to activate the AhR, leading to the transcription of a reporter gene.

Objective: To quantify the dose-dependent activation of the AhR by this compound.

Materials:

-

Hepa-1 cells (or other suitable cell line expressing AhR)

-

AhR-regulated luciferase reporter plasmid (e.g., pGudLuc1.1, containing Xenobiotic Responsive Elements - XREs)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

TCDD (as a positive control)

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture Hepa-1 cells in appropriate medium until they reach 70-80% confluency.

-

Co-transfect the cells with the AhR-regulated luciferase reporter plasmid and a control plasmid (e.g., a β-galactosidase expression vector for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

-

After transfection, allow the cells to recover for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound and TCDD in DMSO. The final DMSO concentration in the cell culture medium should be ≤ 0.1%.

-

Aspirate the medium from the transfected cells and replace it with fresh medium containing the desired concentrations of this compound, TCDD, or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 4-24 hours).

-

-

Luciferase Assay:

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Transfer the cell lysate to a luminometer plate.

-

Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to the expression of the control plasmid (e.g., β-galactosidase activity) or to the total protein concentration.

-

Plot the normalized luciferase activity against the log of the compound concentration.

-

Calculate the EC50 value, which is the concentration of this compound that elicits a half-maximal response, using a suitable software (e.g., GraphPad Prism).

-

AhR-DNA Binding - Electrophoretic Mobility Shift Assay (EMSA)

This protocol details the procedure to qualitatively assess the binding of the activated AhR complex to its DNA recognition sequence (XRE) in the presence of this compound.

Objective: To determine if this compound induces the formation of an AhR-ARNT-XRE complex.

Materials:

-

Nuclear extract from cells treated with this compound or vehicle.

-

Double-stranded oligonucleotide probe containing a consensus XRE sequence, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Poly(dI-dC) (non-specific competitor DNA).

-

Binding buffer (containing, for example, Tris-HCl, KCl, DTT, glycerol).

-

Loading buffer.

-

Native polyacrylamide gel.

-

Electrophoresis apparatus.

-

Phosphorimager or chemiluminescence detection system.

-

Anti-AhR and anti-ARNT antibodies (for supershift analysis).

Procedure:

-

Nuclear Extract Preparation:

-

Treat cells (e.g., Hepa-1c1c7) with this compound (e.g., 10 nM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) to induce AhR nuclear translocation.

-

Isolate the nuclear proteins using a nuclear extraction kit or a standard protocol.

-

Determine the protein concentration of the nuclear extracts.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC), and binding buffer.

-

Add the labeled XRE probe to the reaction mixture.

-

For supershift analysis, add anti-AhR or anti-ARNT antibodies to the reaction and incubate prior to adding the probe.

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

-

Electrophoresis:

-

Add loading buffer to the binding reactions.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Detection:

-

Dry the gel and expose it to a phosphor screen or X-ray film if using a radioactive probe.

-

If using a non-radioactive probe, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

Visualize the bands. A shifted band indicates the formation of the AhR-ARNT-XRE complex. A "supershifted" band in the presence of an antibody confirms the presence of the target protein in the complex.

-

In Vivo Efficacy in a Model of Type 1 Diabetes (NOD Mice)

This protocol outlines a general procedure for evaluating the efficacy of this compound in preventing the development of insulitis in Non-Obese Diabetic (NOD) mice.

Objective: To assess the ability of orally administered this compound to prevent or reduce the severity of insulitis in a preclinical model of autoimmune diabetes.

Materials:

-

Female NOD mice (e.g., 4-6 weeks of age).

-

This compound.

-

Vehicle for oral gavage (e.g., a mixture of DMSO, Cremophor, and Peceol).

-

Oral gavage needles.

-

Blood glucose monitoring system.

-

Materials for pancreas harvesting and histological analysis (formalin, paraffin, hematoxylin, and eosin).

Procedure:

-

Animal Dosing:

-

Randomly assign female NOD mice to treatment and control groups.

-

Prepare a formulation of this compound in the vehicle suitable for oral gavage.

-

Administer this compound orally to the treatment group at a specified dose and frequency (e.g., 60 mg/kg, 3 times per week).

-

Administer the vehicle alone to the control group.

-

Begin treatment at a pre-diabetic age (e.g., 4-7 weeks) and continue for a predetermined duration (e.g., until 20 weeks of age).

-

-

Monitoring:

-

Monitor the health of the animals regularly.

-

Measure blood glucose levels weekly to monitor for the onset of diabetes.

-

-

Histological Analysis of Insulitis:

-

At the end of the study, euthanize the mice and harvest the pancreata.

-

Fix the pancreata in formalin and embed them in paraffin.

-

Prepare tissue sections and stain them with hematoxylin and eosin (H&E).

-

Score the degree of immune cell infiltration (insulitis) in the islets of Langerhans under a microscope by a blinded observer. The scoring can be based on a scale (e.g., 0 = no infiltration, 1 = peri-insulitis, 2 = <50% infiltration, 3 = >50% infiltration).

-

-

Data Analysis:

-

Compare the incidence of diabetes between the treatment and control groups.

-

Compare the average insulitis scores between the two groups using appropriate statistical tests.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

References

The Discovery and Synthesis of 10-Cl-BBQ: A Potent Aryl Hydrocarbon Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

10-chloro-7H-benzo[de]benzo[1]imidazo[2,1-a]isoquinolin-7-one, commonly known as 10-Cl-BBQ, has emerged as a significant research molecule due to its potent agonism of the Aryl Hydrocarbon Receptor (AhR). This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of AhR ligands. The information presented herein is a synthesis of publicly available scientific literature.

Discovery and Biological Activity

This compound was identified as a potent, nanomolar affinity ligand for the Aryl Hydrocarbon Receptor (AhR)[1]. Its discovery has spurred investigations into its potential as a modulator of immune responses and as an anti-cancer agent. As a non-toxic ligand, this compound is capable of inducing strong AhR activation at nanomolar concentrations and is rapidly metabolized, making it an attractive candidate for therapeutic development[2].

Anti-cancer Activity

This compound has demonstrated selective cytotoxicity against various breast cancer cell lines. Notably, it shows significantly higher potency in triple-negative (MDA-MB-468), ER+ (T47D, ZR-75-1), and HER2+ (SKBR3) breast cancer cells compared to normal breast cells (MCF10A) and cell lines derived from other tissues like the pancreas, brain, and prostate.

Immunomodulatory Effects

This compound has been shown to possess immunosuppressive activity. It directly targets CD4+ T cells to induce an AhR-dependent regulatory T cell (Treg) phenotype. Furthermore, it can suppress the production of pro-inflammatory cytokines such as IL-17A. Studies in non-obese diabetic (NOD) mice have shown that oral administration of this compound can prevent insulitis, the inflammatory process that leads to the destruction of insulin-producing beta cells. A key finding is that this therapeutic effect is independent of Foxp3+ Tregs, suggesting an alternative mechanism of immune suppression.

Quantitative Biological Data

The following tables summarize the quantitative data available for the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.098 | |

| T47D | ER+ Breast Cancer | 0.97 | |

| ZR-75-1 | ER+ Breast Cancer | 0.13 | |

| SKBR3 | HER2+ Breast Cancer | 0.21 | |

| MCF10A | Normal Breast Epithelial | 5.4 | |

| Pancreas, Brain, Prostate Cell Lines | - | 10-13 |

Table 2: Pharmacological Properties of this compound

| Parameter | Value | Reference |

| AhR Agonist IC50 | 2.6 nM | - |

Note: While the source mentions a nanomolar affinity, a specific IC50 value for AhR binding from the provided search results is not explicitly stated. The GI50 values indicate the concentration required to inhibit cell growth by 50%.

Mechanism of Action: The Aryl Hydrocarbon Receptor Pathway

This compound exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The canonical signaling pathway is depicted below.

Upon entering the cell, this compound binds to the cytosolic AhR complex, leading to a conformational change and dissociation of chaperone proteins. The activated AhR then translocates to the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Synthesis of this compound

The general synthetic strategies for related benzimidazoisoquinolines often employ transition metal-catalyzed cross-coupling reactions to form key carbon-carbon and carbon-nitrogen bonds, leading to the fused aromatic core. Further modifications, such as chlorination, would then be carried out to yield the final product. The diagram below illustrates a generalized, hypothetical workflow for the synthesis of a benzimidazoisoquinoline derivative.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, the methodologies for its biological evaluation are described.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The GI50 values are calculated from the dose-response curves.

-

AhR Nuclear Translocation Assay

-

Objective: To visualize the ligand-induced translocation of AhR from the cytoplasm to the nucleus.

-

Methodology:

-

Cells (e.g., Hepa-1c1c7) are cultured on coverslips.

-

The cells are treated with this compound or a vehicle control for a defined period.

-

The cells are then fixed and permeabilized.

-

Immunofluorescence staining is performed using a primary antibody against AhR, followed by a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

-

The subcellular localization of AhR is visualized using fluorescence microscopy.

-

Luciferase Reporter Gene Assay

-

Objective: To quantify the activation of AhR-dependent gene transcription.

-

Methodology:

-

Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with Xenobiotic Responsive Elements (XREs).

-

The transfected cells are treated with various concentrations of this compound or a vehicle control.

-

After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

The results are typically expressed as fold induction over the vehicle control.

-

The workflow for a typical biological activity assessment of an AhR ligand like this compound is outlined below.

Conclusion

This compound is a potent and selective Aryl Hydrocarbon Receptor agonist with promising therapeutic potential, particularly in the fields of oncology and immunology. Its ability to induce cancer cell-specific cytotoxicity and modulate T-cell responses highlights its importance as a research tool and a potential drug lead. While detailed synthetic protocols are not widely published, the understanding of its biological activity and mechanism of action is well-documented. Further research into the synthesis and optimization of this compound and related benzimidazoisoquinolines may lead to the development of novel therapeutics targeting the AhR pathway.

References

The Role of 10-Cl-BBQ in Immune System Modulation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

10-chloro-7H-benzimidazo[2,1-a]benzo[de]iso-quinolin-7-one (10-Cl-BBQ) is a synthetic, high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating immune responses.[1][2] With potent activity at nanomolar concentrations, a favorable pharmacokinetic profile including rapid metabolism, and low toxicity, this compound has emerged as a significant tool for studying AhR-mediated immunomodulation and a promising therapeutic candidate for autoimmune diseases.[3][4] This document provides an in-depth technical overview of this compound's mechanism of action, its effects on various T cell populations, and detailed experimental protocols used to elucidate its function. The primary mechanism involves the suppression of pathogenic effector T cells, particularly Th17 cells, and the induction of regulatory T cells (Tregs) through an AhR-dependent pathway that can compensate for the absence of conventional Foxp3+ Tregs.[3]

Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The immunomodulatory effects of this compound are mediated through the canonical AhR signaling pathway. In its latent state, the AhR protein resides in the cytoplasm, complexed with chaperone proteins including Heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.

Upon binding by a ligand such as this compound, the AhR undergoes a critical conformational change. This transformation triggers the dissociation of the chaperone proteins and exposes a nuclear localization signal. The activated AhR then translocates into the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes. This binding event initiates the transcription of a wide array of genes that influence immune cell differentiation and function.

Modulation of T Cell Differentiation and Function

This compound exerts profound effects on CD4+ T cell populations, skewing the balance away from pro-inflammatory phenotypes towards regulatory ones. This is achieved by selectively inhibiting pathogenic effector cells while promoting the development of suppressive regulatory T cells.

Suppression of Pathogenic Effector T Cells (Teff)

A key therapeutic effect of this compound is its ability to suppress Teff cells implicated in autoimmune pathology.

-

Selective Inhibition of Th17 Cells: In the non-obese diabetic (NOD) mouse model of type 1 diabetes, oral administration of this compound significantly suppressed the production of IL-17 by splenic CD4+ T cells. This indicates a preferential inhibition of the Th17 lineage, which is a critical driver of many autoimmune diseases.

-

No Effect on Th1 Cells: In contrast to its effect on Th17 cells, this compound treatment did not alter the production of Interferon-gamma (IFNγ), the signature cytokine of Th1 cells.

-

Inhibition of Pathogenic Subsets: Treatment with this compound also inhibits the development of a specific disease-associated T cell population, CD4+Nrp1+Foxp3−RORγt+ cells, which are strongly implicated in the pathogenesis of type 1 diabetes.

Induction of Regulatory T Cells (Tregs)

This compound promotes immune tolerance by inducing Treg populations. Critically, its therapeutic efficacy is not solely dependent on the canonical Foxp3+ Treg lineage.

-

Foxp3+ Tregs: Treatment with this compound leads to an increased percentage of Foxp3+ Tregs in the pancreas and pancreatic lymph nodes in NOD mice. However, the total number of these cells does not significantly change, suggesting a relative enrichment in the inflamed tissue.

-

Functional Independence from Foxp3+ Tregs: Groundbreaking studies using NOD.Foxp3DTR mice, in which Foxp3+ cells can be specifically ablated, demonstrated that this compound robustly prevents autoimmune insulitis even in the complete absence of Foxp3+ Tregs. This indicates that the AhR pathway can compensate for the lack of conventional Tregs to suppress pathogenic T cells.

-

Induction of Tr1-like Tregs: AhR activation by this compound has been shown to induce a distinct population of Foxp3-negative regulatory T cells with a Tr1-like phenotype. These cells are characterized by the expression of CD25, CTLA-4, and ICOS and are functionally suppressive.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line / System | Reference |

| AhR Agonist Activity (IC50) | 2.6 nM | Competitive binding assay | |

| AhR Translocation | Effective at 10 nM | Hepa-1 cells | |

| XRE-Luciferase Reporter Activity | Nanomolar concentrations | Hepa-1 cells |

Table 2: In Vivo Efficacy in NOD Mouse Model of Type 1 Diabetes

| Parameter | Treatment Group | Result | Reference |

| Insulitis Prevention | This compound (60 mg/kg, 3x/week) | More effective than TCDD at preventing islet infiltration. | |

| Insulitis Prevention (Treg-depleted) | This compound + DT | 73.2 ± 25.2% of islets remained free of infiltration. | |

| Pancreatic CD4+ T Cells | This compound | Reduced total number at 20 weeks of age. | |

| Pancreatic Foxp3+ Treg Frequency | This compound | Increased percentage of CD4+ cells that are Foxp3+. |

Table 3: Effect of this compound on T Cell Cytokine Production

| Cytokine | Effect | Assay Type | Reference |

| Interleukin-17 (IL-17) | Suppressed | Intracellular Staining & ELISA | |

| Interferon-gamma (IFNγ) | Not altered | Intracellular Staining & ELISA |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the immunomodulatory role of this compound.

In Vivo Model of Type 1 Diabetes and Insulitis Assessment

-

Animals: Female Non-Obese Diabetic (NOD) mice are used, typically starting at 7 weeks of age before significant islet infiltration occurs.

-

Compound Administration: this compound is dissolved in a suitable vehicle (e.g., corn oil). Mice are treated via oral gavage with a specified dosing regimen, such as 60 mg/kg administered three times per week. Vehicle-treated mice serve as the control group.

-

Monitoring: Blood glucose levels are monitored weekly to track diabetes onset.

-

Insulitis Scoring: At specified endpoints (e.g., 12, 15, or 20 weeks of age), mice are euthanized. The pancreas is excised, fixed in formalin, and embedded in paraffin. Histological sections are prepared and stained with hematoxylin and eosin (H&E). A minimum of 20-30 islets per mouse are scored blindly for the degree of lymphocytic infiltration.

Foxp3+ Treg Depletion in NOD.Foxp3DTR Mice

This protocol is designed to test the requirement of Foxp3+ Tregs for this compound's therapeutic effect.

-

Animals: Transgenic NOD.Foxp3DTR mice are used, which express the diphtheria toxin (DT) receptor under the control of the Foxp3 promoter.

-

Depletion Protocol: To ablate Foxp3+ cells, mice are injected intraperitoneally (i.p.) with 500 ng of DT (in saline) on a staggered schedule (e.g., days 0, 1, 3, 5, and 7).

-

Concurrent Treatment: During the DT injection period, mice are concurrently treated with either this compound or a vehicle control via oral gavage.

-

Analysis: Mice are sacrificed shortly after the final DT injection (e.g., day 9), and pancreata are harvested for insulitis scoring as described above. Spleens and lymph nodes are also harvested to confirm the depletion of Foxp3+ cells by flow cytometry.

T Cell Phenotyping and Cytokine Analysis by Flow Cytometry

-

Sample Preparation: Single-cell suspensions are prepared from spleens, pancreatic lymph nodes (PLN), and pancreata (after enzymatic digestion) of treated and control mice.

-

Ex Vivo Stimulation (for Cytokines): To measure intracellular cytokine production, splenocytes are stimulated for 4-5 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Surface Staining: Cells are stained with fluorescently-conjugated antibodies against surface markers such as CD4, CD8, CD25, and Neuropilin-1 (Nrp1).

-

Intracellular Staining: Following surface staining, cells are fixed and permeabilized using a specialized buffer system (e.g., Foxp3/Transcription Factor Staining Buffer Set). They are then stained with antibodies against intracellular targets like Foxp3, RORγt, IL-17A, and IFNγ.

-

Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data are analyzed using appropriate software (e.g., FlowJo) to quantify the frequency and number of specific cell populations.

Conclusion

This compound is a powerful and selective modulator of the immune system acting through the Aryl Hydrocarbon Receptor. Its mechanism of action is characterized by the suppression of pathogenic Th17 cells and the induction of regulatory T cells, with a noteworthy ability to prevent autoimmune pathology independently of the canonical Foxp3+ Treg lineage. These properties, combined with its favorable safety profile, establish this compound as an invaluable research tool and underscore the therapeutic potential of targeting the AhR pathway for the treatment of T cell-mediated autoimmune and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of the Aryl Hydrocarbon Receptor by this compound Prevents Insulitis and Effector T Cell Development Independently of Foxp3+ Regulatory T Cells in Nonobese Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the aryl hydrocarbon receptor by this compound prevents insulitis and effector T cell development independently of Foxp3+ regulatory T cells in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biological Activity of 10-Cl-BBQ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 10-chloro-7H-benzo[de]benzo[1][2]imidazo[2,1-a]isoquinolin-7-one (10-Cl-BBQ), a potent Aryl Hydrocarbon Receptor (AhR) agonist. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Biological Activity: AhR Agonism

This compound is a nanomolar affinity ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in a variety of cellular processes.[3][4] Upon binding, this compound activates the AhR, leading to its translocation to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] This activity underlies the diverse biological effects of this compound, ranging from selective cytotoxicity in cancer cells to immunomodulation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cancer Type | Receptor Status | GI₅₀ (µM) | Reference |

| MDA-MB-468 | Breast Cancer | Triple-Negative | 0.098 | |

| T47D | Breast Cancer | ER+ | 0.97 | |

| ZR-75-1 | Breast Cancer | ER+ | 0.13 | |

| SKBR3 | Breast Cancer | HER2+ | 0.21 | |

| MCF10A | Normal Breast | - | 5.4 | |

| Pancreas, Brain, Prostate Cancer Cell Lines | - | - | 10-13 |

Table 2: In Vivo Immunomodulatory Effects of this compound in NOD Mice

| Treatment | Dose | Effect on T Cells | Cytokine Modulation | Reference |

| This compound | 60 mg/kg (oral) | Suppresses pathogenic T cell development. | Suppressed IL-17 production by splenic CD4+ cells. No alteration in IFNγ production. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the study of this compound.

Signaling Pathway

Experimental Workflows

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

MTT Cell Viability Assay

This protocol is used to determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound.

Materials:

-

96-well flat-bottom microplates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the GI₅₀ value using a non-linear regression analysis.

Flow Cytometry for Treg and Th17 Analysis

This protocol is used to quantify the populations of regulatory T cells (Tregs; CD4+Foxp3+) and Th17 cells (CD4+IL-17+) in response to this compound treatment in vivo.

Materials:

-

Spleens from this compound-treated and vehicle-treated mice

-

RPMI-1640 medium with 10% FBS

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Brefeldin A

-

Fluorescently conjugated antibodies: anti-CD4, anti-Foxp3, anti-IL-17

-

Fixation/Permeabilization buffer

-

Flow cytometer

Procedure:

-

Single-Cell Suspension: Prepare single-cell suspensions from the spleens by mechanical disruption and passing through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.

-

Cell Stimulation: Resuspend splenocytes at 1-2 x 10⁶ cells/mL in complete RPMI medium. Stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) for 4-6 hours at 37°C. Brefeldin A inhibits protein transport, causing cytokines to accumulate intracellularly.

-

Surface Staining: Wash the cells with PBS containing 2% FBS. Stain the cells with a fluorescently conjugated anti-CD4 antibody for 30 minutes on ice, protected from light.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is crucial for allowing the intracellular antibodies to access their targets.

-

Intracellular Staining: Stain the fixed and permeabilized cells with fluorescently conjugated anti-Foxp3 and anti-IL-17 antibodies for 30 minutes at room temperature, protected from light.

-

Flow Cytometry Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.

-

Data Analysis: Analyze the acquired data using flow cytometry analysis software. Gate on the lymphocyte population based on forward and side scatter, then on CD4+ T cells. Within the CD4+ population, quantify the percentage of Foxp3+ cells (Tregs) and IL-17+ cells (Th17). Compare the percentages between the this compound-treated and vehicle-treated groups.

AhR Luciferase Reporter Gene Assay

This assay is used to quantify the ability of this compound to activate the AhR signaling pathway.

Materials:

-

Hepa-1 cells (or other suitable cell line) stably transfected with an XRE-luciferase reporter construct

-

96-well white, clear-bottom microplates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells into a 96-well white, clear-bottom plate at an appropriate density in 100 µL of complete medium. Incubate for 24 hours at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., TCDD) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 12-24 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's protocol. This typically involves adding a luciferase substrate that produces a luminescent signal in the presence of the luciferase enzyme.

-

Luminescence Reading: Read the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel plate with a CellTiter-Glo assay) or total protein concentration if necessary. Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the fold induction against the log of the compound concentration to determine the EC₅₀ value.

References

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Activation of the aryl hydrocarbon receptor by this compound prevents insulitis and effector T cell development independently of Foxp3+ regulatory T cells in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the Aryl Hydrocarbon Receptor by this compound Prevents Insulitis and Effector T Cell Development Independently of Foxp3+ Regulatory T Cells in Nonobese Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of 10-Cl-BBQ on Regulatory T Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of 10-chloro-7H-benzimidazo[2,1-a]benzo[de]iso-quinolin-7-one (10-Cl-BBQ), a potent aryl hydrocarbon receptor (AhR) agonist, on the differentiation of regulatory T cells (Tregs). The document synthesizes findings from preclinical studies, primarily in the non-obese diabetic (NOD) mouse model of autoimmune type 1 diabetes. It has been observed that while this compound treatment is associated with an increased frequency of Foxp3+ Tregs in key lymphoid tissues, this increase is not correlated with a rise in their absolute numbers. Intriguingly, the therapeutic efficacy of this compound in preventing autoimmune insulitis appears to be independent of the presence of Foxp3+ Tregs, suggesting a compensatory mechanism mediated by the AhR pathway. This guide offers a comprehensive overview of the quantitative data, detailed experimental methodologies, and the core signaling pathways involved, aiming to equip researchers and drug development professionals with a thorough understanding of this compound's immunomodulatory activities.

Introduction

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that has emerged as a critical regulator of immune responses. Its activation can influence the differentiation of various T cell subsets, including regulatory T cells (Tregs), which are pivotal for maintaining immune homeostasis and preventing autoimmunity. This compound is a non-toxic, nanomolar affinity AhR ligand with a favorable pharmacokinetic profile, making it a compound of significant interest for therapeutic immunomodulation.[1] Studies have shown that this compound directly targets AhR in CD4+ T cells, leading to the suppression of autoimmune pathologies in preclinical models.[1][2]

A key area of investigation has been the impact of this compound on the differentiation and function of Foxp3+ Tregs. While AhR activation by other ligands has been linked to the induction of Tregs, the precise role of the increased Treg frequency observed with this compound treatment in its therapeutic effect has been a subject of detailed study. Research in the non-obese diabetic (NOD) mouse model has revealed that oral administration of this compound effectively prevents pancreatic islet infiltration (insulitis).[1][3] This protective effect is associated with a notable increase in the percentage, but not the total number, of Foxp3+ Tregs in the pancreas and pancreatic lymph nodes (PLN).

However, a pivotal finding from studies using Foxp3-depletable mouse models (NOD.Foxp3DTR) demonstrated that the presence of Foxp3+ Tregs is not a prerequisite for the AhR-mediated suppression of insulitis by this compound. This suggests that the AhR signaling pathway can compensate for the absence of this key regulatory cell population. Concurrently, this compound has been shown to inhibit the development of pathogenic T helper 17 (Th17)-like cells, identified as CD4+Nrp1+Foxp3−RORγt+ cells, which are strongly implicated in the progression of autoimmune diabetes.

This guide will delve into the quantitative data from these seminal studies, provide detailed experimental protocols for their replication, and visualize the underlying molecular and procedural frameworks.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effect of this compound on T cell populations in the pancreas and pancreatic lymph nodes (PLN) of NOD mice.

Table 1: Effect of this compound on Pancreatic T Cell Populations at 12 Weeks of Age

| Cell Population | Treatment Group | Mean Percentage (%) | Notes |

| CD4+Foxp3+ (% of CD4+) | Vehicle | ~3.5 | n=4-6 mice/group. |

| This compound | ~5.5 | p≤0.05 vs. Vehicle. | |

| Total CD4+Foxp3+ Cells | Vehicle | ~0.02 x 10^6 | No significant difference. |

| This compound | ~0.02 x 10^6 |

Table 2: Effect of this compound on Pancreatic Lymph Node (PLN) T Cell Populations

| Cell Population & Age | Treatment Group | Mean Percentage (%) | Total Cell Number (x 10^6) |

| CD4+Foxp3+ (% of CD4+) | |||

| 12 weeks | Vehicle | ~8 | ~0.15 |

| This compound | ~10 | ~0.15 | |

| 15 weeks | Vehicle | ~9 | ~0.18 |

| This compound | ~12 | ~0.18 | |

| 20 weeks | Vehicle | ~10 | ~0.20 |

| This compound | ~14* | ~0.20 | |

| CD4+Foxp3+CD25+ (% of CD4+Foxp3+) | |||

| 20 weeks | Vehicle | ~75 | N/A |

| This compound | ~85** | N/A | |

| CD4+Foxp3+Nrp1- (% of CD4+Foxp3+) | |||

| 20 weeks | Vehicle | ~70 | N/A |

| This compound | ~85*** | N/A |

*Notes: Data are approximated from published figures in Ehrlich et al., J Immunol, 2016. Statistical significance is denoted as *p≤0.05, **p≤0.01, **p≤0.001 compared to the vehicle-treated group. N/A indicates data not available.

Experimental Protocols

The following protocols are based on methodologies described for studying immunomodulation in the NOD mouse model and are representative of the experiments conducted to generate the data on this compound.

Animal Studies

-

Animal Model: Female Non-obese Diabetic (NOD)/ShiLtJ mice are used. For Treg depletion studies, NOD.Foxp3DTR mice, which express the diphtheria toxin receptor under the control of the Foxp3 promoter, are utilized.

-

This compound Administration: this compound is dissolved in a vehicle (e.g., corn oil). Mice are treated via oral gavage three times per week, starting at 7 weeks of age and continuing for the duration of the experiment (e.g., up to 20 weeks of age). Vehicle-treated mice serve as controls.

-

Treg Depletion: In NOD.Foxp3DTR mice, Foxp3+ cells are depleted by intraperitoneal injection of diphtheria toxin (DT).

Tissue Harvesting and Cell Isolation

-

Pancreatic Lymph Node (PLN) Cell Isolation:

-

Euthanize mice and dissect the pancreatic lymph nodes.

-

Mechanically disrupt the lymph nodes through a 70 µm cell strainer into a collection tube containing FACS buffer (PBS with 2% FBS).

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet for staining.

-

-

Pancreatic Leukocyte Isolation:

-

Perfuse the mouse with PBS to remove circulating blood cells.

-

Dissect the pancreas and mince it into small pieces.

-

Digest the tissue with a solution containing collagenase D and DNase I at 37°C with agitation.

-

Stop the digestion with EDTA-containing buffer.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Isolate leukocytes using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Collect the leukocyte-rich interface, wash, and resuspend for analysis.

-

Flow Cytometry

-

Cell Staining:

-

Aliquot approximately 1-2 x 10^6 cells per well in a 96-well plate.

-

Stain for surface markers using fluorochrome-conjugated antibodies against CD4, CD25, and Nrp1 for 30 minutes on ice, protected from light.

-

Wash the cells with FACS buffer.

-

-

Intracellular Staining for Foxp3:

-

Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set according to the manufacturer's instructions.

-

Stain with a fluorochrome-conjugated anti-Foxp3 antibody for 30-45 minutes on ice, protected from light.

-

Wash the cells and resuspend in FACS buffer.

-

-

Data Acquisition and Analysis:

-

Acquire data on a multicolor flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet CD4+ T cells to determine the percentage of Foxp3+, CD25+, and Nrp1+ populations.

-

Insulitis Scoring

-

Histology:

-

Fix pancreata in 10% neutral buffered formalin and embed in paraffin.

-

Cut serial sections and stain with hematoxylin and eosin (H&E).

-

-

Scoring:

-

Examine at least 20-30 islets per mouse in a blinded manner.

-

Score insulitis based on the degree of lymphocytic infiltration:

-

Score 0: No infiltration.

-

Score 1: Peri-insulitis (infiltrate surrounding the islet).

-

Score 2: <50% of the islet infiltrated.

-

Score 3: >50% of the islet infiltrated.

-

-

Visualizations: Signaling Pathways and Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in T Cells

The following diagram illustrates the canonical AhR signaling pathway activated by this compound, leading to the modulation of T cell differentiation.

References

Downstream Targets of 10-Cl-BBQ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Chloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one (10-Cl-BBQ) is a potent, non-toxic agonist of the Aryl Hydrocarbon Receptor (AhR) with significant therapeutic potential in immunology and oncology.[1][2][3] As a member of the benzimidazoisoquinoline (BBQ) class of molecules, this compound is characterized by its high affinity for AhR and rapid metabolism.[4] This document provides an in-depth technical guide on the downstream targets and mechanisms of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action

The primary molecular target of this compound is the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor. Upon binding this compound, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

Data Presentation

Immunomodulatory Effects

This compound has been extensively studied for its immunomodulatory properties, particularly in the context of autoimmune diseases such as Type 1 Diabetes (T1D). The following tables summarize the key quantitative findings from studies in Non-Obese Diabetic (NOD) mice.

Table 1: Effect of this compound on Pancreatic Islet Infiltration (Insulitis) in NOD Mice

| Treatment Group | Percentage of Islets with Infiltration | Insulitis Score (Mean ± SEM) |

| Vehicle | 83.5% ± 16.5% | Not Reported |

| This compound | 26.8% ± 25.2% | Significantly Reduced |

Data extracted from studies on NOD.Foxp3DTR mice where Foxp3+ cells were depleted.

Table 2: Impact of this compound on T-Cell Populations in the Pancreas and Pancreatic Lymph Nodes (PLN) of NOD Mice

| Cell Population | Location | Vehicle Control (Mean ± SEM) | This compound Treated (Mean ± SEM) |

| CD4+Foxp3+ (% of CD4+ cells) | Pancreas | ~4% | ~8% |

| CD4+Foxp3+ (% of CD4+ cells) | PLN | ~8% | ~12% |

| CD4+Nrp1+Foxp3- (% of CD4+ cells) | PLN | 12.6% ± 2.7% | 4.3% ± 0.6% |

| CD4+Nrp1+Foxp3-RORγt+ cells | Not Specified | Not Reported | Inhibited |

Data represents approximate values extracted from graphical representations in the cited literature.

Anti-Proliferative Effects in Cancer Cell Lines

This compound has demonstrated selective cytotoxic and anti-proliferative effects in various cancer cell lines, particularly in breast cancer.

Table 3: Growth Inhibition (GI50) of this compound in Human Breast Cancer Cell Lines

| Cell Line | Receptor Status | GI50 (µM) |

| MDA-MB-468 | Triple-Negative | 0.098 |

| T47D | ER+ | 0.97 |

| ZR-75-1 | ER+ | 0.13 |

| SKBR3 | HER2+ | 0.21 |

| MCF10A (Normal Breast Epithelial) | - | 5.4 |

GI50 is the concentration of the drug that inhibits cell growth by 50%.

Experimental Protocols

AhR-Regulated Luciferase Reporter Gene Assay

This assay is used to determine the ability of a compound to activate the AhR signaling pathway.

Principle: Hepa-1 cells, which endogenously express AhR, are transfected with a plasmid containing a luciferase reporter gene under the control of an XRE-containing promoter. Activation of AhR by a ligand like this compound leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of a substrate.

Detailed Methodology:

-

Cell Culture and Transfection: Mouse hepatoma (Hepa-1) cells are cultured in appropriate media. The cells are then transfected with an XRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: Following transfection, the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO). A known AhR agonist like TCDD is often used as a positive control.

-

Incubation: The treated cells are incubated for a specific period (e.g., 12 hours) to allow for AhR activation and luciferase expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added to the cell lysate.

-

Luminescence Measurement: The luminescence is measured using a luminometer. The fold induction of luciferase activity is calculated relative to the vehicle-treated cells.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is employed to demonstrate the direct binding of the activated AhR/ARNT complex to its DNA recognition site (XRE).

Principle: This technique is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide gel.

Detailed Methodology:

-

Nuclear Extract Preparation: Nuclear extracts containing the AhR are prepared from cells (e.g., mouse hepatoma Hepa1c1c7 cells) treated with this compound or a vehicle control.

-

Probe Labeling: A double-stranded oligonucleotide containing the XRE sequence is labeled, typically with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: The labeled XRE probe is incubated with the nuclear extracts to allow the formation of the AhR/ARNT/XRE complex.

-

Competition and Supershift Assays (for specificity):

-

Competition: An excess of unlabeled XRE oligonucleotide is added to the binding reaction to compete with the labeled probe for binding to the AhR/ARNT complex, which should result in a decrease in the shifted band.

-

Supershift: An antibody specific to AhR or ARNT is added to the reaction. The binding of the antibody to the protein-DNA complex will result in a further retardation of the complex's mobility (a "supershift").

-

-

Electrophoresis: The binding reactions are resolved on a native polyacrylamide gel.

-

Visualization: The gel is dried and the labeled DNA is visualized by autoradiography (for radioactive probes) or fluorescence imaging.

Signaling Pathways and Visualizations

Immunomodulatory Signaling Pathway

In the context of immunomodulation, this compound-mediated AhR activation primarily affects T-cell differentiation and function. The key downstream effect is the suppression of pathogenic effector T-cells, a mechanism that is notably independent of Foxp3+ regulatory T-cells (Tregs).

Anti-Cancer Signaling Pathway

In cancer cells, the activation of AhR by this compound and its close analogue 11-Cl-BBQ can lead to cell cycle arrest and a reduction in cell proliferation. This pathway involves the upregulation of tumor suppressor proteins.

Experimental Workflow: AhR Activation and DNA Binding

The following diagram illustrates the logical flow of experiments used to characterize the interaction of this compound with the AhR pathway.

References

- 1. Activation of the aryl hydrocarbon receptor by this compound prevents insulitis and effector T cell development independently of Foxp3+ regulatory T cells in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of the Aryl Hydrocarbon Receptor by this compound Prevents Insulitis and Effector T Cell Development Independently of Foxp3+ Regulatory T Cells in Nonobese Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pharmacokinetics and Bioavailability of 10-Cl-BBQ in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Chloro-11b-phenyl-2,3,5,6,11,11b-hexahydrobenzo[c]quinolizin-1(4H)-one (10-Cl-BBQ) is a novel, non-toxic, and rapidly metabolized aryl hydrocarbon receptor (AhR) agonist.[1][2][3][4] It has demonstrated significant potential in preclinical models, particularly in the context of autoimmune diseases, by modulating immune responses.[1] A thorough understanding of its pharmacokinetic (PK) and bioavailability profile in animal models such as mice is crucial for its continued development as a potential therapeutic agent. This technical guide synthesizes the available information on the pharmacokinetics and bioavailability of this compound in mice and provides a framework of standard experimental protocols relevant to its study.

Pharmacokinetic Profile of this compound in Mice

While specific quantitative pharmacokinetic parameters for this compound are not extensively detailed in publicly available literature, existing studies indicate that it possesses favorable pharmacological properties, including rapid metabolism. One study has reported an in vivo half-life of approximately two hours in mice. To facilitate further research and provide a comparative framework, the following tables present a template for the key pharmacokinetic parameters that are typically assessed.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Mice (Template)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Plasma Concentration) | ng/mL | Data not available |

| Tmax (Time to Cmax) | h | Data not available |

| AUC0-t (Area Under the Curve from 0 to t) | ng·h/mL | Data not available |

| AUC0-∞ (Area Under the Curve from 0 to infinity) | ng·h/mL | Data not available |

| t1/2 (Half-life) | h | ~2 |

| CL/F (Apparent Total Clearance) | L/h/kg | Data not available |

| Vd/F (Apparent Volume of Distribution) | L/kg | Data not available |

Table 2: Bioavailability of this compound in Mice (Template)

| Route of Administration | Dose (mg/kg) | Bioavailability (%) |

| Oral (p.o.) | e.g., 10 | Data not available |

| Intravenous (i.v.) | e.g., 1 | 100 (by definition) |

Experimental Protocols

The following sections describe standard methodologies for conducting pharmacokinetic and bioavailability studies of a compound like this compound in mice. These protocols are based on established practices in preclinical drug development.

Animal Models and Dosing

-

Animal Strain: C57BL/6 or BALB/c mice are commonly used for pharmacokinetic studies. The choice of strain should be consistent with the therapeutic area of interest.

-

Housing and Acclimatization: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. A minimum of a one-week acclimatization period is recommended before the study.

-

Dosing Formulation: For oral administration, this compound is typically dissolved or suspended in a suitable vehicle such as corn oil, carboxymethylcellulose (CMC), or a polyethylene glycol (PEG) solution. The formulation should be optimized for solubility and stability.

-

Administration:

-

Oral (p.o.): A specific dose (e.g., 10 mg/kg) is administered via oral gavage. In some studies, doses ranging from 0.4 to 10 mg/kg have been used.

-

Intravenous (i.v.): For bioavailability studies, a lower dose (e.g., 1 mg/kg) is administered via the tail vein to serve as a reference.

-

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Serial sampling from the same animal is preferred to reduce inter-individual variability. Common collection sites include the saphenous vein or submandibular vein. A terminal blood sample can be collected via cardiac puncture.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

-

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in plasma.

-

Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

-

Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin®.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in mice.

References

- 1. Activation of the Aryl Hydrocarbon Receptor by this compound Prevents Insulitis and Effector T Cell Development Independently of Foxp3+ Regulatory T Cells in Nonobese Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Toxicological Profile of 10-Cl-BBQ: A Methodological Framework

Introduction

10-Chloro-11b,12-dihydro-2,8-dimethyl-12-phenyl-4H-oxazino[3,2-d]benzodiazepine-7(6H)-one, abbreviated as 10-Cl-BBQ, is a novel compound with potential therapeutic applications. A thorough understanding of its toxicological profile is paramount for its progression through the drug development pipeline. This document outlines the essential components of a preclinical toxicology assessment for this compound, providing a framework for the types of studies, data presentation, and experimental protocols that are critical for a comprehensive safety evaluation. Due to the proprietary and often unpublished nature of early-stage drug development data, specific toxicological values for this compound are not publicly available. Therefore, this guide serves as a template for the generation and presentation of such data.

Quantitative Toxicological Data Summary

The following tables represent the standard format for summarizing key quantitative data from preclinical toxicology studies. In the absence of specific data for this compound, these tables are presented as a template.

Table 1: Acute Toxicity

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observations |

| Mouse | Oral | Data not available | Data not available | Data not available |

| Rat | Oral | Data not available | Data not available | Data not available |

| Mouse | Intravenous | Data not available | Data not available | Data not available |

| Rat | Intravenous | Data not available | Data not available | Data not available |

Table 2: Repeat-Dose Toxicity (28-Day Study)

| Species | Route of Administration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Target Organs of Toxicity |

| Rat | Oral | Data not available | Data not available | Data not available |

| Dog | Oral | Data not available | Data not available | Data not available |

Table 3: Genotoxicity Assays

| Assay Type | Test System | Concentration Range | Result | Metabolic Activation (S9) |

| Ames Test | S. typhimurium (TA98, TA100, etc.) | Data not available | Data not available | With and Without |

| In vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | Data not available | Data not available | With and Without |

| In vivo Micronucleus Test | Rodent Bone Marrow | Data not available | Data not available | N/A |

Table 4: Safety Pharmacology Core Battery

| Study | Species | Endpoint | Result |

| Central Nervous System | Rat | Irwin Test / Functional Observational Battery | Data not available |

| Cardiovascular System | Dog | ECG, Blood Pressure, Heart Rate (Telemetry) | Data not available |

| Respiratory System | Rat | Whole Body Plethysmography | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are standard protocols for key preclinical safety assessments.

Acute Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

-

Species: Typically Wistar rats or ICR mice (separate studies for each species and sex).

-

Methodology: A single animal is dosed with a starting dose. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. This process is continued until the criteria for stopping the study are met. Animals are observed for 14 days for signs of toxicity and mortality.

-

Data Collection: Mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects), body weight changes, and gross necropsy findings at the end of the observation period.

In Vitro Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Test System: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).

-

Methodology: The test compound, at various concentrations, is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies (colonies that can now grow in a histidine-free medium) is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro hERG Potassium Channel Assay

-

Objective: To evaluate the potential of this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a key indicator of potential cardiac arrhythmia (QT prolongation).

-

Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

-

Methodology: Patch-clamp electrophysiology is used to measure the hERG channel current in the presence of increasing concentrations of this compound. The half-maximal inhibitory concentration (IC50) is determined.

-

Data Analysis: The IC50 value is compared to the expected therapeutic plasma concentration to assess the risk of cardiotoxicity.

Visualizations

Preclinical Toxicology Workflow

The following diagram illustrates a typical workflow for the preclinical toxicological evaluation of a new chemical entity like this compound.

Preliminary Studies on 10-Cl-BBQ in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of 10-chloro-7H-benzo[de]benzo[1][2]imidazo[2,1-a]isoquinolin-7-one (10-Cl-BBQ), a potent Aryl Hydrocarbon Receptor (AhR) agonist. The document summarizes the current understanding of its anti-cancer properties, focusing on its effects on various cancer cell lines. Key aspects covered include its mechanism of action through the AhR signaling pathway, data on its growth inhibitory effects, and detailed protocols for the experimental procedures used in these preliminary assessments. This guide is intended to serve as a foundational resource for researchers and professionals involved in the field of oncology drug development.

Introduction

This compound is a synthetic ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of various cellular processes. Emerging research has highlighted the potential of AhR modulators as therapeutic agents in oncology. Preliminary studies have shown that this compound exhibits selective growth-inhibitory effects in specific breast cancer cell lines, suggesting its potential as a targeted therapeutic agent.[1] This document collates the available pre-clinical data and methodologies to facilitate further research and development of this compound and related compounds.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway